2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine
Overview
Description
“2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H4F3N . It is a versatile building block for fluorinated heterocycles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.419, a boiling point of 139-141 °C, and a density of 1.275 g/mL at 25 °C .Scientific Research Applications
Synthesis Enhancement
A novel strategy for synthesizing poly-substituted pyridines, including 2-Fluoro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine, involves a tandem C-F bond cleavage protocol. This method provides an efficient approach for creating a variety of substituted pyridines under metal-free conditions, enhancing pyridine synthesis techniques (Chen et al., 2010).
Malaria Treatment Research
In the context of malaria treatment, specific trifluoromethyl-substituted pyridine and pyrimidine analogues, including derivatives of this compound, were evaluated for their antimalarial activity. One such compound demonstrated notable efficacy against drug-resistant strains of malaria, making it a potential candidate for further clinical development (Chavchich et al., 2016).
Development of New Antagonists
A study on P2X7 antagonists for mood disorder treatment identified compounds containing elements of this compound. These compounds displayed promising receptor occupancy and solubility, leading to the selection of a clinical candidate for phase I trials (Chrovian et al., 2018).
Fluorine-Containing Pyridines Synthesis
Fluorine-containing pentasubstituted pyridines were synthesized through intermolecular cyclization, involving derivatives similar to this compound. This study contributes to the understanding of fluorine's role in complex pyridine synthesis (Suzuki et al., 2007).
Modular Synthesis of Pyridines
A Michael addition and annulation reaction sequence using 2-fluoro-1,3-dicarbonyl compounds enabled the synthesis of various substituted pyridines, reflecting the versatility of this compound in modular synthesis applications (Song et al., 2016).
PET Imaging Ligand Development
The synthesis of a novel positron emission tomography (PET) imaging ligand, incorporating elements similar to this compound, demonstrated potential for imaging central nicotinic acetylcholine receptors, offering insights into the brain's cholinergic system (Doll et al., 1999).
OLED Development
Research into organic light-emitting diodes (OLEDs) involved iridium complexes with 2-(4-fluoro-3-(trifluoromethyl)phenyl)pyridine, closely related to this compound. These complexes showed potential for high-performance, partially solution-processed OLEDs, indicating the role of such compounds in advanced electronic displays (Tao et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-3-pyridin-4-yl-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-10-8(7-3-5-16-6-4-7)1-2-9(17-10)11(13,14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBZGAJWVSGMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC=NC=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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